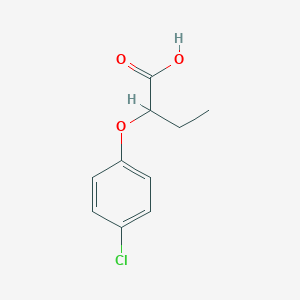

2-(4-Chlorophenoxy)butanoic acid

Overview

Description

Synthesis Analysis

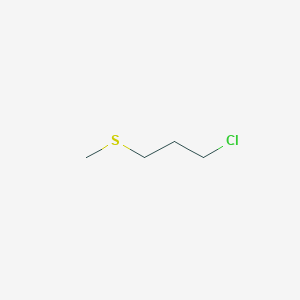

The synthesis of 2-(4-Chlorophenoxy)butanoic acid and related compounds involves complex reactions, including the formation of reactive intermediates. For instance, 2-Chloro-4-(methylthio)butanoic acid, a related compound, has been shown to form thietanium ions through internal displacement reactions, hinting at the complex synthetic pathways that might also be relevant for this compound (Jolivette, Anders, & Kende, 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, molecular docking and vibrational studies on dichlorophenyl amino derivatives provide insights into the stability and electronic properties, which can be extrapolated to understand the structural aspects of this compound (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from studies on similar chlorophenoxy compounds. For instance, the electrochemical preparation and reactions of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene show how chlorophenoxy derivatives undergo transformations, providing a glimpse into the chemical behavior of this compound (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Physical Properties Analysis

The physical properties of chlorophenoxy acids, including their solubility, melting points, and crystalline structure, have been studied. The crystal structures of phenoxybutanoic acids and their metal complexes, for example, provide valuable information on the solid-state characteristics of these compounds, which are relevant for understanding the physical properties of this compound (Smith, Shariff, O'reilly, & Kennard, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways of chlorophenoxy acids, have been a subject of interest. Research on the high temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by the Fe3+/H2O2 system sheds light on the environmental stability and degradation mechanisms that could also apply to this compound (Lee, Lee, & Yoon, 2003).

Scientific Research Applications

Formation of Reactive Intermediates : 2-(4-Chlorophenoxy)butanoic acid is studied for its role in forming reactive intermediates. For instance, the formation of 1-methyl-2-thietaniumcarboxylic acid from 2-Chloro-4-(methylthio)butanoic acid, which is a direct-acting mutagen and suspected gastric carcinogen, indicates the intermediate formation of a reactive intermediate derived from acid that may be associated with observed mutagenicity (Jolivette, Kende, & Anders, 1998).

Analytical Determination in Environmental Samples : Techniques have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil and other environmental samples, indicating its relevance in environmental monitoring and agricultural studies. Capillary high-performance liquid chromatography (HPLC) with ultraviolet detection is used, suggesting its importance in analytical chemistry and environmental toxicology (Rosales-Conrado et al., 2002).

Role in Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, which is closely related to this compound, has been used as a photolabile protecting group to demonstrate optical gating of synthetic ion channels. This application is significant in the field of nanotechnology and materials science, indicating potential for controlled release and sensing applications (Ali et al., 2012).

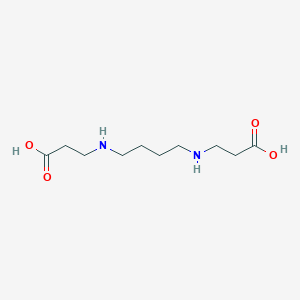

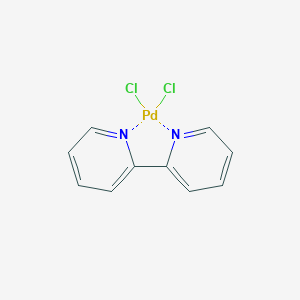

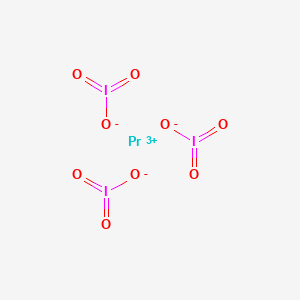

Complex Formation for Structural Studies : The compound is also used in forming complexes with metals, which are then analyzed using X-ray diffraction techniques. Such studies are fundamental in understanding molecular structures and have implications in various fields, including materials science and inorganic chemistry (Smith et al., 1989).

Pharmacological Importance and Molecular Docking Studies : Docking studies reveal that derivatives of butanoic acid, such as this compound, have significant roles in bonding and could inhibit Placenta growth factor (PIGF-1), indicating their potential in medical and pharmacological research (Vanasundari et al., 2018).

Reversible Enantioselectivity in Enzymatic Reactions : The compound's enantiomers show different effects on enzymatic reactions, indicating its importance in the study of stereochemistry and pharmaceuticals. For instance, 2-(4-chlorophenoxy) propionic acid and its analogs have shown reversed enantioselectivity in different reaction media when esterified by lipase from Candida cylindracea (Wu, Chu, & Wang, 1991).

Environmental Impact and Degradation : Studies on the oxidative degradation of chlorophenoxyalkanoic acid herbicides by catalysts like ZrO2-acetylacetonate hybrid without light irradiation indicate its relevance in environmental chemistry and pollution control. Such research helps in understanding the degradation pathways and developing methods for the removal of such contaminants from the environment (Sannino et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenoxy)butanoic acid is the nuclear hormone receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound interacts with its target, the nuclear hormone receptor, by binding to it . This binding subsequently alters the transcription of certain genes . The alteration in gene transcription leads to changes in cellular proliferation and differentiation .

Biochemical Pathways

It is known that the compound’s interaction with the nuclear hormone receptor can lead to changes in eukaryotic gene expression . These changes can have downstream effects on cellular proliferation and differentiation .

Result of Action

The result of this compound’s action is changes in cellular proliferation and differentiation . By altering the transcription of certain genes, the compound can affect the growth and development of cells .

properties

IUPAC Name |

2-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKAKCQVUWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908198 | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10310-19-7 | |

| Record name | 2-(4-Chlorophenoxy)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

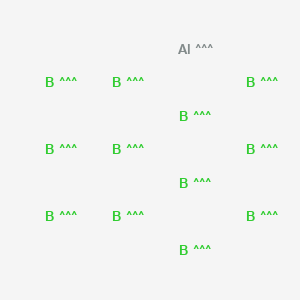

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

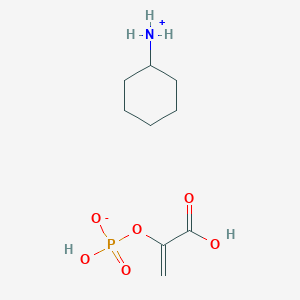

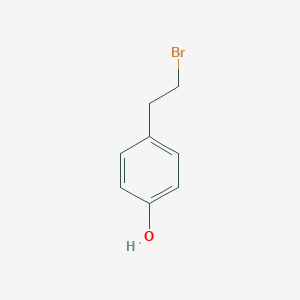

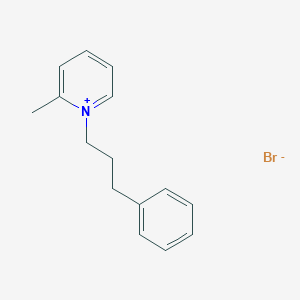

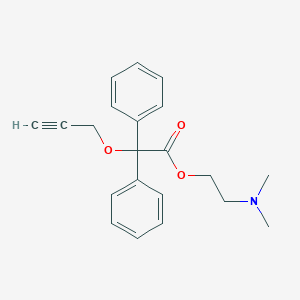

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry of 2-(4-Chlorophenoxy)butanoic acid in terms of its biological activity?

A1: Research indicates that the (R)-enantiomer of this compound exhibits greater potency in inhibiting prostaglandin-dependent human platelet aggregation and serotonin secretion induced by ADP compared to its (S)-enantiomer. This difference in activity highlights the importance of stereochemistry in drug development and suggests that the (R)-enantiomer might be a more promising candidate for further investigation as an antiplatelet agent.

Q2: Can you describe a method for synthesizing enantiomerically pure this compound?

A2: One method for obtaining enantiomerically pure this compound utilizes a dynamic kinetic resolution approach. Racemic α-bromobutanoic acid is first converted to esters containing amides of (S)-lactic acid as chiral auxiliaries. Subsequently, a nucleophilic substitution reaction with 4-chlorophenoxide displaces the bromine atom with high diastereoselectivity. Hydrolysis of the resulting ester yields the desired (R)-enantiomer of this compound. This synthetic route highlights the utility of chiral auxiliaries in achieving enantioselective synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)